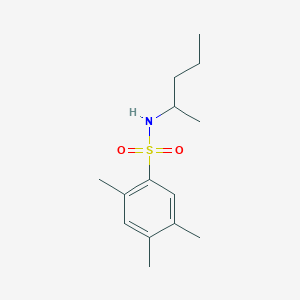
2,4,5-trimethyl-N-(pentan-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-TRIMETHYL-N-(1-METHYLBUTYL)-1-BENZENESULFONAMIDE is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in the pharmaceutical and agricultural industries. This compound is characterized by its unique structure, which includes a benzenesulfonamide core with various alkyl substitutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-TRIMETHYL-N-(1-METHYLBUTYL)-1-BENZENESULFONAMIDE typically involves the sulfonation of a benzene derivative followed by alkylation. The process can be summarized as follows:
Sulfonation: Benzene is treated with sulfuric acid to introduce the sulfonic acid group, forming benzenesulfonic acid.
Alkylation: The benzenesulfonic acid is then reacted with 2,4,5-trimethyl-1-methylbutylamine under controlled conditions to form the desired sulfonamide.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,4,5-TRIMETHYL-N-(1-METHYLBUTYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonamides depending on the electrophile used.
Scientific Research Applications
2,4,5-TRIMETHYL-N-(1-METHYLBUTYL)-1-BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the formulation of pesticides and herbicides due to its biological activity.
Mechanism of Action
The mechanism of action of 2,4,5-TRIMETHYL-N-(1-METHYLBUTYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate access. The pathways involved can vary depending on the specific application, but typically involve disruption of normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2,4,5-TRIMETHYL-N-(1-METHYLBUTYL)-1-BENZENESULFONAMIDE
- 2,4,5-TRIMETHYL-N-(1-METHYLPROPYL)-1-BENZENESULFONAMIDE
- 2,4,5-TRIMETHYL-N-(1-METHYLETHYL)-1-BENZENESULFONAMIDE
Uniqueness
2,4,5-TRIMETHYL-N-(1-METHYLBUTYL)-1-BENZENESULFONAMIDE is unique due to its specific alkyl substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H23NO2S |
|---|---|
Molecular Weight |
269.40 g/mol |
IUPAC Name |
2,4,5-trimethyl-N-pentan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C14H23NO2S/c1-6-7-13(5)15-18(16,17)14-9-11(3)10(2)8-12(14)4/h8-9,13,15H,6-7H2,1-5H3 |
InChI Key |
WXPSRVXGOKKCMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NS(=O)(=O)C1=C(C=C(C(=C1)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















